molecular formula C18H21N3O B2535612 3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-phenylethyl)urea CAS No. 2097922-80-8

3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-phenylethyl)urea

Cat. No.: B2535612
CAS No.: 2097922-80-8
M. Wt: 295.386
InChI Key: NAHMAWQDDMWUHY-UHFFFAOYSA-N
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Description

3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-phenylethyl)urea is a synthetic organic compound featuring a urea backbone substituted with a 6-cyclopropylpyridinylmethyl group and a 2-phenylethyl moiety. Urea derivatives are of significant interest in medicinal chemistry due to their hydrogen-bonding capacity, which often enhances target binding affinity and pharmacokinetic properties.

Properties

IUPAC Name

1-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c22-18(19-11-10-14-4-2-1-3-5-14)21-13-15-6-9-17(20-12-15)16-7-8-16/h1-6,9,12,16H,7-8,10-11,13H2,(H2,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAHMAWQDDMWUHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C=C2)CNC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-phenylethyl)urea typically involves the reaction of 6-cyclopropylpyridine-3-carboxaldehyde with 2-phenylethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, such as temperature and pH, to ensure the formation of the desired product. The intermediate product is then treated with an isocyanate derivative to form the final urea compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-phenylethyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of suitable catalysts and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in various substituted urea compounds.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique cyclopropylpyridine moiety allows it to act as a versatile reagent in various chemical reactions, facilitating the development of novel compounds with desired properties.

Biology

The biological applications of 3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-phenylethyl)urea are particularly noteworthy:

  • Antimicrobial Properties : Research indicates that this compound exhibits potential antimicrobial activity, making it a candidate for developing new antimicrobial agents.
  • Anticancer Activity : The compound has been studied for its antiproliferative effects against various cancer cell lines. It shows promise as a kinase inhibitor, modulating pathways related to cell survival and proliferation .

Medicine

In medicinal chemistry, this compound is being investigated for its potential therapeutic applications:

  • Drug Development : It is considered a lead compound for designing new pharmaceuticals aimed at treating cancer and other diseases. Its ability to interact with specific molecular targets enhances its relevance in drug discovery .

Industry

The industrial applications of this compound include:

  • Material Development : The compound is utilized in the creation of new materials, potentially enhancing properties such as strength and durability.
  • Catalysis : It serves as a catalyst in various industrial processes, improving reaction efficiencies and product yields.

Case Studies and Research Findings

Several studies have documented the biological activities and potential applications of this compound:

  • Antiproliferative Screening : A study evaluated the antiproliferative activity of various urea derivatives against the National Cancer Institute's NCI-60 human cancer cell lines, highlighting the efficacy of compounds similar to this compound in inhibiting cancer cell growth .
  • Kinase Inhibition Studies : Further research has focused on the compound's role as a kinase inhibitor, elucidating its potential in modulating apoptotic pathways relevant to cancer therapy .

Mechanism of Action

The mechanism of action of 3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-phenylethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituted Ureas and Amides

The target urea compound shares structural similarities with amide derivatives such as N-(2-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide () and N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide (). Key differences include:

  • Functional Group: Urea (-NHCONH-) vs. Amide (-CONH-).
  • Backbone Flexibility : The urea group may introduce rigidity, whereas amides allow greater conformational flexibility, influencing binding kinetics.

Phenylethyl-Substituted Compounds

Compounds with a 2-phenylethyl group, such as 4-Phenylbutan-2-ol () and N-[1-(2-phenylpropyl)piperidin-4-yl]propanamide (), differ in their core structures:

  • Hydroxyl vs. Urea : 4-Phenylbutan-2-ol () is an alcohol, limiting its hydrogen-bonding diversity compared to urea derivatives.
  • Piperidine vs. Pyridine : Piperidine-containing analogs (e.g., ) may exhibit distinct pharmacokinetic profiles due to differences in basicity and solubility.

Cyclopropane-Containing Analogues

The 6-cyclopropylpyridinylmethyl group in the target compound is unique among the evidence-provided analogs. Cyclopropane rings are known to enhance metabolic stability by resisting oxidative degradation, a feature absent in compounds like 2-Methyl-1-phenylpropan-2-ol ().

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Potential Pharmacological Features
3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-phenylethyl)urea Urea Urea, cyclopropylpyridine Enhanced H-bonding, metabolic stability
N-(2-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide () Amide Amide, piperidine, fluorophenyl Opioid receptor modulation
4-Phenylbutan-2-ol () Alcohol Hydroxyl, phenyl Solubility enhancer, limited target affinity
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide () Amide Amide, piperidine Analgesic potential via μ-opioid receptors

Research Findings and Limitations

  • Binding Affinity : Urea derivatives generally exhibit higher binding specificity to enzymes (e.g., kinases) compared to alcohols or simple amides, though direct data for the target compound are lacking.
  • Metabolic Stability : The cyclopropane group in the target compound may confer resistance to cytochrome P450-mediated oxidation, a hypothesis supported by studies on cyclopropane-containing drugs .

Biological Activity

3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-phenylethyl)urea is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

PropertyDetails
Common Name This compound
CAS Number 2097922-80-8
Molecular Formula C₁₈H₂₁N₃O
Molecular Weight 295.4 g/mol

Synthesis

The synthesis typically involves the reaction of 6-cyclopropylpyridine-3-carboxaldehyde with 2-phenylethylamine under controlled conditions. The final product is obtained through the treatment of an intermediate with an isocyanate derivative, ensuring high yield and purity through optimized industrial methods .

The biological activity of this compound is primarily attributed to its role as a kinase inhibitor. Kinases are crucial in cellular signaling pathways, and their dysregulation is often associated with cancer progression. The compound may modulate apoptotic pathways, thereby influencing cell survival and proliferation .

Anticancer Properties

Research has indicated that compounds related to urea derivatives exhibit significant cytotoxic effects against various human tumor cell lines. For instance, studies have shown that similar urea analogs possess comparable or enhanced cytotoxicity compared to established chemotherapeutics . The specific activity of this compound against cancer cell lines remains an area of active investigation.

Case Studies

  • In Vitro Cytotoxicity : A study evaluating various urea derivatives demonstrated that compounds similar to this compound exhibited potent cytotoxicity against five different human tumor cell lines. The results indicated a promising therapeutic index for further development in cancer treatment .
  • Mechanistic Studies : Further investigations into the mechanism of action revealed that this compound could induce apoptosis in cancer cells through the activation of specific signaling pathways, although detailed pathways remain to be fully elucidated.

Table: Summary of Biological Activities

Activity TypeObservationsReferences
Cytotoxicity Potent against multiple tumor lines
Kinase Inhibition Modulates apoptotic signaling
Potential Applications Cancer therapy, targeted therapies

Q & A

Q. How can researchers optimize the synthesis of 3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-phenylethyl)urea using experimental design principles?

Methodological Answer: Synthesis optimization can be achieved through Design of Experiments (DOE) methodologies. For example, a factorial design (e.g., 2^k or 3^k designs) allows systematic variation of parameters like temperature, solvent polarity, catalyst loading, and reaction time to identify critical factors affecting yield and purity. Statistical analysis of variance (ANOVA) can then isolate significant variables . Additionally, response surface methodology (RSM) can model non-linear relationships between variables, enabling precise optimization .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing the purity and structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm the presence of cyclopropyl, pyridinyl, and phenylethyl moieties. 2D NMR (e.g., COSY, HSQC) can resolve complex coupling patterns .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular weight and fragmentation pathways.
  • HPLC/UPLC with UV/Vis or MS detection: Assess purity and quantify impurities. Gradient elution with C18 columns and acetonitrile/water mobile phases is recommended for urea derivatives .

Q. How can computational methods like quantum chemical calculations guide the initial screening of reaction pathways for this urea derivative?

Methodological Answer: Density Functional Theory (DFT) can model reaction mechanisms (e.g., nucleophilic substitution, cyclopropane ring stability) and predict transition states. For instance, B3LYP/6-31G(d) calculations can evaluate steric and electronic effects of the cyclopropyl group on reactivity . Molecular docking may also predict binding affinities if biological targets (e.g., enzymes) are hypothesized .

Advanced Research Questions

Q. What strategies are effective in analyzing contradictory data between computational predictions and experimental results for this compound’s reactivity?

Methodological Answer:

  • Cross-validation: Replicate experiments under controlled conditions to rule out experimental error .
  • Theoretical framework refinement: Adjust computational models (e.g., solvent effects in DFT via implicit/explicit solvation models) to better align with empirical observations .
  • Sensitivity analysis: Identify which input parameters (e.g., bond dissociation energies, steric factors) most influence discrepancies .

Q. How can factorial design be applied to study the effects of reaction variables on yield and selectivity?

Methodological Answer: A full factorial design (e.g., 3^3 design) can explore interactions between variables like temperature (40–80°C), solvent (DMF vs. THF), and catalyst concentration (0.1–1.0 mol%). Response variables (yield, enantiomeric excess) are analyzed via regression models to identify synergistic effects. For example, a Pareto chart may reveal that solvent polarity and temperature interact non-linearly to influence selectivity .

Q. What theoretical frameworks are suitable for interpreting the electronic properties and intermolecular interactions of this compound?

Methodological Answer:

  • Frontier Molecular Orbital (FMO) theory: Analyze HOMO-LUMO gaps to predict charge-transfer interactions and reactivity with electrophiles/nucleophiles .
  • Hirshfeld surface analysis: Quantify intermolecular interactions (e.g., hydrogen bonding, π-π stacking) in crystallized samples using X-ray diffraction data .
  • Molecular Dynamics (MD) simulations: Model solvation effects and aggregation behavior in different solvents .

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